5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene

Catalog No.
S827745
CAS No.
239079-92-6
M.F
C8H4BrF5
M. Wt
275.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)be...

CAS Number

239079-92-6

Product Name

5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene

IUPAC Name

5-(bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene

Molecular Formula

C8H4BrF5

Molecular Weight

275.01 g/mol

InChI

InChI=1S/C8H4BrF5/c9-3-4-1-5(8(12,13)14)7(11)6(10)2-4/h1-2H,3H2

InChI Key

ARGQEGUGAFKWBO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)F)CBr

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)F)CBr

5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene (CAS: 239079-92-6) is a specialized polyfluorinated electrophile utilized primarily as a building block in advanced pharmaceutical and agrochemical synthesis . Featuring a highly reactive bromomethyl group coupled with a strongly electron-withdrawing 3,4-difluoro-5-(trifluoromethyl)phenyl ring, it is designed for the precise installation of a lipophilic, metabolically resistant moiety [1]. Due to the extreme electrophilicity of the benzylic position, the compound is sensitive to moisture and requires strict cold-chain storage (2–8 °C) to prevent hydrolysis into the corresponding benzyl alcohol . Procurement of this exact halide is typically driven by the need to match specific structure-activity relationship (SAR) profiles in patented kinase and enzyme inhibitors, where the exact halogenation pattern dictates both target affinity and in vivo half-life [2].

Research Fit

Fluorinated benzyl bromide building block for medicinal and agrochemical synthesis
Reactive benzylic bromide center for SN2 and cross-coupling reactions
Regioisomer-specific 1,2-difluoro-3-trifluoromethyl substitution pattern
High purity specification and low moisture content for sensitive chemistry

Substituting this compound with its chloride analog or a less fluorinated variant (e.g., 3-(trifluoromethyl)benzyl bromide) fundamentally compromises both synthesis yields and downstream application performance [1]. In process chemistry, the chloride analog demands significantly harsher SN2 alkylation conditions—such as elevated temperatures (>60 °C) or Finkelstein catalysis—which frequently degrade complex, thermally sensitive nucleophiles [2]. Furthermore, omitting the 3,4-difluoro motif drastically alters the ring's electrostatic potential and lipophilicity. This omission eliminates critical multipolar interactions within target binding pockets and removes the steric and electronic shielding required to block cytochrome P450-mediated oxidative metabolism, rendering the resulting active pharmaceutical ingredient (API) unviable for clinical progression due to rapid hepatic clearance [3].

Substitution Risk

Regioisomeric substitution
Different fluorine and CF₃ positions alter electronic distribution, logP, and steric accessibility, potentially shifting reaction outcomes.
Purity and moisture variation
Alternate regioisomers often carry lower purity specifications and less controlled moisture, which may introduce side reactions in water-sensitive steps.
Physicochemical property mismatch
Boiling point, density, and lipophilicity differences may affect purification protocols and formulation parameters if a regioisomer is substituted without validation.

Processability: SN2 Alkylation Kinetics vs. Chloride Analog

The bromomethyl leaving group provides a massive kinetic advantage in nucleophilic substitution reactions compared to the chloromethyl baseline[1]. Benzyl bromides typically react over 50 times faster than their chloride counterparts in polar aprotic solvents, allowing for complete conversion at room temperature within hours [2]. Using the chloride analog often necessitates heating above 60 °C or the addition of stoichiometric iodide salts, which increases process cost and risks the thermal degradation of sensitive pharmaceutical intermediates [1].

Evidence DimensionAlkylation Reaction Conditions (SN2)
Target Compound DataBromide: Room temperature conversion, <4 hours
Comparator Or BaselineChloride baseline: >60 °C or iodide catalysis required, >12 hours
Quantified Difference>50x kinetic acceleration; elimination of thermal degradation risk
ConditionsPolar aprotic solvent (e.g., DMF, Acetone), mild base

Procuring the bromide form is essential for late-stage functionalization of thermally sensitive APIs where harsh heating must be avoided to maintain high yields.

LogP comparison
Computed values
XLogP3 3.6 Δ +0.23 vs 2,4-difluoro regioisomer (3.37)
Higher lipophilicity may influence membrane permeability optimization
Computed XLogP3-AA; verify experimentally for target scaffold

Application Performance: Cytochrome P450 Oxidative Resistance

The specific 3,4-difluoro-5-(trifluoromethyl) substitution pattern is engineered to maximize metabolic stability in vivo [1]. The carbon-fluorine bond possesses a dissociation energy of approximately 108 kcal/mol, making it highly resistant to enzymatic cleavage by hepatic cytochrome P450 enzymes compared to standard C-H bonds [2]. Procuring a less fluorinated comparator, such as 3-(trifluoromethyl)benzyl bromide, leaves the aromatic ring vulnerable to rapid oxidative metabolism, drastically reducing the half-life of the final synthesized drug candidate [1].

Evidence DimensionHepatic Microsomal Stability (CYP450 Resistance)
Target Compound Data3,4-difluoro-5-CF3 ring: High resistance to aryl oxidation (C-F bond ~108 kcal/mol)
Comparator Or BaselineMono-CF3 or unsubstituted ring: High susceptibility to rapid oxidative clearance
Quantified DifferenceSignificant extension of in vivo half-life via blocked metabolic soft spots
ConditionsHuman Liver Microsome (HLM) assays

This specific polyfluorinated building block is non-negotiable for synthesizing APIs that require extended pharmacokinetic half-lives and low intrinsic clearance.

Boiling point & density
Predicted values
BP 197.1±35.0 °C (760 Torr)
Density 1.709±0.06 g/cm³ at 20 °C
Supports purification and process design
Comparator boiling point data unavailable for regioisomers

Target Affinity: Lipophilicity and Electrostatic Modulation

The combination of the CF3 group (Hansch π constant ≈ +0.88) and two adjacent fluorine atoms precisely tunes the lipophilicity and electrostatic potential of the benzyl moiety [1]. This specific configuration is utilized in patented PIM kinase and Autotaxin inhibitors to fit perfectly into hydrophobic binding pockets while engaging in favorable multipolar interactions [2]. Substituting this with a generic benzyl bromide fails to achieve the required nanomolar target affinity because it lacks both the steric bulk and the electron-deficient character necessary for optimal receptor binding [1].

Evidence DimensionTarget Binding Affinity and Lipophilicity (LogP)
Target Compound Data3,4-difluoro-5-CF3: High lipophilicity (π ≈ +0.88) and optimized multipolar interactions
Comparator Or BaselineUnsubstituted benzyl bromide: Lower lipophilicity, lack of halogen bonding capability
Quantified DifferenceCritical transition from micromolar to nanomolar target inhibition
ConditionsEnzyme inhibition assays (e.g., PIM kinase, Autotaxin)

Buyers must use this exact compound to replicate the precise structure-activity relationship (SAR) required for high-potency enzyme inhibitors.

Purity specification
Vendor specification
98% (GC) +3% purity vs 95% common regioisomers
Moisture ≤0.5%
Reduces side reactions and purification burden
Supplier data; confirm per lot before use
Reactivity profile
Class-level inference
Contiguous 3,4-difluoro-5-CF₃ pattern predicts enhanced benzylic electrophilicity relative to symmetric isomers
May support faster SN2 kinetics; direct data unavailable
Based on Hammett substituent constants; validate in target reaction

Synthesis of High-Affinity Kinase and Enzyme Inhibitors

Directly following from its optimized lipophilicity and electrostatic profile, this compound is the premier choice for N-alkylation in the synthesis of PIM kinase and Autotaxin inhibitors, where the polyfluorinated tail is essential for achieving nanomolar potency[1].

Late-Stage Functionalization of Thermally Sensitive APIs

Due to the high SN2 reactivity of the bromomethyl group, it is the optimal reagent for appending a metabolically stable fluorinated moiety onto complex, sensitive scaffolds at room temperature, avoiding the thermal degradation associated with chloride analogs [2].

Development of Metabolically Resistant Agrochemicals

Leveraged in crop protection R&D, the 3,4-difluoro-5-(trifluoromethyl) group provides robust resistance against environmental degradation and plant-mediated oxidative metabolism, ensuring prolonged efficacy of the active ingredient [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry: synthesis of lipophilic drug candidates
High lipophilicity and regioisomeric purity
Verify logP and reactivity in target molecular scaffold
Agrochemical R&D: fluorinated crop protection intermediates
Electron-withdrawing 3,4-difluoro-5-CF₃ motif
Pilot-scale batch purity and environmental persistence screening
Process chemistry: large-scale synthesis with sensitive reagents
Characterized physical properties and low moisture specification
Validate moisture content and distillation parameters per lot
Material science: fluorinated polymers and advanced materials
Unique dipole moment and polarizability from contiguous fluorination
Assess dielectric and optical properties in target polymer matrix

XLogP3

3.6

Wikipedia

5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene

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